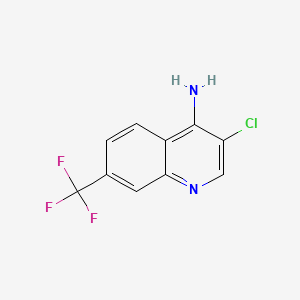

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

Übersicht

Beschreibung

3-Chloro-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 3rd position, a trifluoromethyl group at the 7th position, and an amine group at the 4th position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the Chloro Group: Chlorination at the 3rd position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) in organic solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.

Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-(Trifluoromethyl)quinoline-4-thiol: Similar structure but with a thiol group instead of an amine group.

4-Trifluoromethyl-2-anilinoquinoline: Contains an anilino group at the 2nd position.

7-(Trifluoromethyl)-4-hydroxyquinoline: Similar structure but with a hydroxy group at the 4th position.

Uniqueness

3-Chloro-7-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of chloro, trifluoromethyl, and amine groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

3-Chloro-7-(trifluoromethyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its antimalarial, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are crucial for interaction with biological targets.

Table 1: Structure-Activity Relationship of Quinoline Derivatives

| Compound | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| 3-Chloro-7-(CF3)Q | Antimalarial | 9.79 | Superior activity against CQ-resistant strains |

| 7a | Antimalarial | 3.27 | Increased activity compared to chloroquine (CQ) |

| 33 | Anticancer | 5.97 | Effective against MDA-MB231 breast cancer cells |

| 6d | Antimicrobial | 6.25 | Effective against Mycobacterium smegmatis |

Antimalarial Activity

Research indicates that compounds derived from the quinoline scaffold exhibit potent antiplasmodial activity. In a study evaluating various derivatives, it was found that the introduction of a trifluoromethyl group significantly enhanced the efficacy against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

The lead compound, this compound, demonstrated an IC50 value of 9.79 nM , indicating a robust potential for further development as an antimalarial agent. Notably, derivatives with modifications at the amide bond showed increased activity, suggesting that structural optimization can yield even more effective compounds .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in breast cancer cell lines. A structure-activity relationship analysis revealed that compounds with a similar quinoline structure exhibited varying degrees of growth inhibition across different cancer cell lines.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| 33 | MDA-MB231 | 5.97 | High potency against cancer cells |

| 32 | MCF7 | 2.45 | Significant increase in potency |

| CQ | MCF7 | 38.44 | Reference for comparison |

The introduction of specific substituents on the quinoline ring has been shown to enhance cytotoxicity and induce apoptosis in cancer cells, making these derivatives promising candidates for further research in oncology .

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, the compound displays notable antimicrobial activity. Studies have demonstrated that derivatives of this quinoline can effectively inhibit the growth of various bacterial strains.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | Potential antituberculosis agent |

| 9c | Pseudomonas aeruginosa | <10 | Broad-spectrum antimicrobial activity |

The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased antibacterial efficacy, indicating that structural modifications can lead to enhanced therapeutic profiles .

Case Studies and Research Findings

- Antimalarial Efficacy : In a series of experiments, compounds similar to this compound were tested against both CQ-S and CQ-R strains of P. falciparum. The results indicated that modifications at the amino position led to significant increases in antiplasmodial activity, with certain derivatives showing over 20-fold increases in potency compared to chloroquine .

- Cancer Cell Proliferation : A study focused on breast cancer cell lines demonstrated that specific modifications on the quinoline scaffold resulted in substantial antiproliferative effects, with some compounds displaying GI50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Studies : Research into the antimicrobial properties highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting their potential use in treating infections where conventional antibiotics fail .

Eigenschaften

IUPAC Name |

3-chloro-7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEWSFLTVGBMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672762 | |

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-71-8 | |

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.